molecular formula C12H11BrN2O2 B5630037 1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone

1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone

Cat. No.: B5630037
M. Wt: 295.13 g/mol
InChI Key: FHFWRXXEVTWVIC-UHFFFAOYSA-N
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Description

1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is a synthetic organic compound that features a brominated aromatic ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Bromination: The aromatic ring is brominated using bromine or other brominating agents such as N-bromosuccinimide.

    Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or through catalytic hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the imidazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[2-(3-chlorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
  • 1-[2-(3-fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
  • 1-[2-(3-iodophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone

Uniqueness: 1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-11(8(2)16)15(17)12(14-7)9-4-3-5-10(13)6-9/h3-6,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFWRXXEVTWVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC(=CC=C2)Br)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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